Benzyl isoeugenol

Description

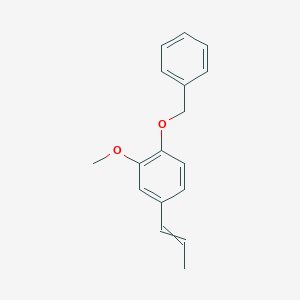

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-12H,13H2,1-2H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSSSKBJDZDZTD-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859223 | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to ivory-coloured crystalline powder; faint, floral aroma of rose-carnation | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, soluble in oils, soluble (in ethanol) | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

120-11-6, 92666-21-2 | |

| Record name | Isoeugenol benzyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoeugenyl benzyl ether, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092666212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxy-1-(phenylmethoxy)-4-(1E)-1-propen-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-methoxy-4-prop-1-enylphenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOEUGENYL BENZYL ETHER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAQ1VI50KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoeugenyl benzyl ether | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Isoeugenol: Chemical Properties and Structure

This guide provides a comprehensive technical overview of Benzyl Isoeugenol, a significant aromatic compound in the fragrance and flavor industries. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical properties, structural characteristics, synthesis, and spectroscopic profile, offering field-proven insights and detailed methodologies.

Introduction: A Molecule of Olfactory Significance

This compound (CAS No. 120-11-6) is a synthetic aromatic ether prized for its warm, spicy, and floral-carnation scent profile.[1] Structurally, it is the benzyl ether of isoeugenol, a naturally occurring phenylpropanoid. The benzylation of isoeugenol's phenolic hydroxyl group enhances the molecule's stability and modulates its olfactory properties, resulting in a longer-lasting and warmer fragrance compared to its precursor.[1] While not found in nature, its semi-synthetic origin from natural eugenol positions it as a key ingredient in a wide array of applications, from fine fragrances to food flavoring.[2][3]

Molecular Structure and Isomerism

The chemical structure of this compound is characterized by a benzyl group linked via an ether bond to the C1 position of an isoeugenol backbone. The isoeugenol moiety consists of a benzene ring substituted with a methoxy group at C2 and a propenyl group at C4.

The presence of the propenyl group's double bond gives rise to geometric isomerism, resulting in two stereoisomers: (E)- and (Z)-Benzyl Isoeugenol. The commercially available product is typically a mixture of these isomers.[4] The IUPAC name for the (E)-isomer is 2-methoxy-1-(phenylmethoxy)-4-[(1E)-prop-1-en-1-yl]benzene.[5]

Diagram of this compound Structure:

Caption: Chemical structure of (E)-Benzyl Isoeugenol.

Physicochemical Properties

This compound is typically a white to pale yellow crystalline solid or oily liquid.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₁₈O₂ | [6] |

| Molecular Weight | 254.32 g/mol | [6][7] |

| CAS Number | 120-11-6 | [7] |

| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(prop-1-en-1-yl)benzene | [7] |

| Appearance | White to pale yellow crystalline solid or oily liquid | [1] |

| Odor | Sweet, spicy, balsamic, floral (carnation) | [1] |

| Melting Point | 57-60 °C | [8] |

| Boiling Point | 282 °C at 760 mmHg | [9] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [7] |

| Flash Point | > 93.3 °C | [8] |

| logP | 4.3 | [3] |

Synthesis of this compound

The industrial synthesis of this compound is a two-step process that begins with the naturally occurring essential oil component, eugenol.

Step 1: Isomerization of Eugenol to Isoeugenol

The first step involves the isomerization of eugenol to isoeugenol. This is typically achieved by heating eugenol in the presence of a catalyst. A common industrial catalyst for this reaction is iron carbonyl.[1][10] This process shifts the double bond from the terminal position of the allyl group in eugenol to a conjugated position in the propenyl group of isoeugenol.

Step 2: Benzylation of Isoeugenol (Williamson Ether Synthesis)

The second step is the benzylation of the phenolic hydroxyl group of isoeugenol to form the ether linkage. This is a classic example of the Williamson ether synthesis.[8] In this S_N2 reaction, the isoeugenol is first deprotonated with a base to form the corresponding phenoxide ion, which then acts as a nucleophile, attacking benzyl chloride (the electrophile) to yield this compound.[1]

Industrial-scale synthesis often employs base catalysts like potassium carbonate (K₂CO₃) in combination with a phase-transfer catalyst such as polyethylene glycol (PEG) to facilitate the reaction under milder conditions and improve yields.[1]

Diagram of the Synthetic Pathway:

Caption: Synthetic route from Eugenol to this compound.

Detailed Experimental Protocol: Laboratory-Scale Synthesis

The following protocol outlines a representative laboratory-scale synthesis of this compound from isoeugenol.

Materials:

-

Isoeugenol (mixture of isomers)

-

Benzyl chloride

-

Potassium carbonate (anhydrous, powdered)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isoeugenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Benzyl Chloride: While stirring the mixture, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of benzyl chloride and to ensure the efficiency of the base.

-

Excess Base: A slight excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group of isoeugenol.

-

Reflux: Heating the reaction at reflux provides the necessary activation energy for the S_N2 reaction to proceed at a reasonable rate.

-

Aqueous Work-up: The washing steps are essential to remove any remaining inorganic salts and water-soluble impurities.

Spectroscopic Analysis

The structural elucidation of this compound relies on various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned ¹H NMR spectrum is not readily found, the expected chemical shifts can be predicted based on the structure. The spectrum would exhibit signals corresponding to the aromatic protons of both the isoeugenol and benzyl moieties, the vinylic protons of the propenyl group, the benzylic methylene protons, the methoxy protons, and the terminal methyl protons of the propenyl group. The coupling patterns of the aromatic and vinylic protons would provide valuable information about their substitution and stereochemistry. A reference to a ¹H NMR spectrum is available on PubChem.[7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum would show distinct signals for each of the 17 carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments, including the aromatic carbons, the ether-linked carbons, the methoxy carbon, and the carbons of the propenyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) that is present in its precursor, isoeugenol. Key absorption bands would include:

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C stretching (aromatic): ~1500-1600 cm⁻¹

-

C-O-C stretching (ether): ~1000-1300 cm⁻¹ (asymmetric and symmetric stretches)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 254. The fragmentation pattern would be dominated by cleavages that lead to stable carbocations. A prominent peak would be expected at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed by the cleavage of the benzyl group. Other fragments would arise from cleavages within the isoeugenol moiety. A mass spectrum is available on the NIST WebBook.[11]

Applications in Research and Industry

This compound's primary application is in the fragrance industry, where it is used as a fixative and a fragrance component in perfumes, soaps, lotions, and other personal care products. Its warm, spicy-floral character makes it a versatile ingredient in oriental, floral, and woody fragrance compositions.[1]

In the food industry, it is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and is designated as Generally Recognized as Safe (GRAS).[1] It is used in trace amounts to impart sweet and spicy notes to various food products.

Limited research also suggests potential antimicrobial and anti-inflammatory properties of this compound, which could be an area for future investigation in drug development.

Safety and Regulatory Information

This compound is classified as a skin sensitizer (Category 1) under the Globally Harmonized System (GHS).[1] The International Fragrance Association (IFRA) has set restrictions on its use in consumer products to minimize the risk of allergic reactions.[1] It is also listed as a fragrance allergen under EU cosmetics regulations.[1] Despite these sensitization concerns, it is not considered acutely toxic.[1]

Conclusion

This compound is a chemically significant and commercially valuable aromatic compound. Its synthesis from readily available natural precursors, coupled with its desirable olfactory properties and stability, has solidified its place in the fragrance and flavor industries. A thorough understanding of its chemical properties, structure, and synthesis is essential for its effective and safe application in various formulations. Further research into its potential biological activities may open new avenues for its use in the pharmaceutical and therapeutic sectors.

References

- 1. Buy this compound | 92666-21-2 [smolecule.com]

- 2. thebulkcart.com [thebulkcart.com]

- 3. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

- 4. This compound, 120-11-6 [thegoodscentscompany.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

- 7. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ScenTree - this compound (CAS N° 120-11-6) [scentree.co]

- 10. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 11. Isoeugenol, benzyl ether [webbook.nist.gov]

A Comprehensive Technical Guide to the Synthesis of Benzyl Isoeugenol from Isoeugenol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl isoeugenol, a synthetic aromatic ether, is a valuable compound in the fragrance and flavor industries, prized for its warm, spicy, and floral-carnation character.[1][2] Structurally, it is the benzyl ether of isoeugenol, a modification that enhances its oxidative stability and refines its olfactory profile compared to its precursor.[2] This guide provides an in-depth exploration of the synthesis of this compound from isoeugenol, focusing on the robust and widely applied Williamson ether synthesis. We will dissect the reaction mechanism, provide a detailed experimental protocol, discuss methods for purification and characterization, and address critical safety considerations. This document is intended to serve as a practical and theoretical resource for chemists in research and industrial settings.

Theoretical Framework: The Williamson Ether Synthesis

The conversion of isoeugenol to this compound is a classic example of the Williamson ether synthesis, a powerful method for forming ethers via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The reaction proceeds in two conceptual stages:

-

Deprotonation of the Phenol: The phenolic hydroxyl group of isoeugenol is weakly acidic and must be deprotonated by a base to form a potent nucleophile, the isoeugenoxide anion.[5][6]

-

Nucleophilic Attack: The newly formed isoeugenoxide anion attacks the electrophilic benzylic carbon of benzyl chloride. This concerted, single-step SN2 mechanism involves a backside attack, displacing the chloride ion as the leaving group to form the desired ether linkage.[4][6]

The choice of reactants is critical for the success of this synthesis. Isoeugenol provides the nucleophilic precursor, while benzyl chloride serves as an ideal electrophile. Benzyl halides are highly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring and are sterically accessible, being primary halides.[4][7]

Precursor Consideration: From Eugenol to Isoeugenol

While this guide focuses on the benzylation of isoeugenol, it is pertinent to note that isoeugenol is industrially derived from its isomer, eugenol, the primary component of clove oil.[5][8][9] The synthesis involves the isomerization of eugenol, typically by heating its potassium or sodium salt, which shifts the terminal double bond of the allyl group into conjugation with the benzene ring to form the more stable propenyl group of isoeugenol.[10][11]

Stereochemical Integrity

Isoeugenol exists as cis (Z) and trans (E) geometric isomers.[5][12] The Williamson ether synthesis is not expected to affect the stereochemistry of the propenyl group's double bond. Therefore, the isomeric composition of the starting isoeugenol will be largely reflected in the final this compound product.[5] Commercially, the more thermodynamically stable trans isomer is predominant.[10][11]

Reaction Mechanism and Workflow

The overall process can be visualized as a logical sequence of chemical transformations and subsequent purification steps.

References

- 1. This compound – Floral/Spicy [myskinrecipes.com]

- 2. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 92666-21-2 [smolecule.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thebulkcart.com [thebulkcart.com]

- 9. CN103012080A - Process for synthesizing semi-synthetic spice - Google Patents [patents.google.com]

- 10. ISOEUGENOL | 97-54-1 [chemicalbook.com]

- 11. ScenTree - Isoeugenol (CAS N° 97-54-1) [scentree.co]

- 12. Isoeugenol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Benzyl Isoeugenol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl Isoeugenol (CAS No. 120-11-6), a significant aroma chemical with applications extending from fragrances to potential pharmacological research. We will delve into its chemical identity, synthesis, analytical characterization, and the current understanding of its biological activity, offering field-proven insights for professionals in research and development.

Core Molecular Identity and Physicochemical Properties

This compound is a synthetic aromatic ether. Structurally, it is the benzyl ether of isoeugenol, meaning the phenolic hydroxyl group of isoeugenol has been protected or capped with a benzyl group. This modification is not merely cosmetic; it fundamentally alters the molecule's properties, enhancing its stability and modifying its olfactory and biological profile compared to its precursor.[1]

The primary rationale for the synthesis of this compound from its precursor, isoeugenol, is to increase oxidative stability and reduce the allergenic potential associated with the free phenolic hydroxyl group, all while preserving a desirable warm, spicy-floral character.[1]

Table 1: Core Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 120-11-6 | [2] |

| Molecular Formula | C₁₇H₁₈O₂ | [2] |

| Molecular Weight | 254.32 g/mol | [2] |

| IUPAC Name | 2-methoxy-1-(phenylmethoxy)-4-(1-propen-1-yl)benzene | [2] |

| Synonyms | Isoeugenyl benzyl ether, Benzyl 2-methoxy-4-propenylphenyl ether | [1] |

| Appearance | White crystalline solid to colorless/pale yellow oily liquid | [1] |

| Odor Profile | Sweet, balsamic, spicy, floral (carnation, jasmine) | [3] |

| Boiling Point | ~282 °C @ 760 mmHg | [4] |

| Flash Point | >93.33 °C (>200 °F) | [4] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [4][5] |

Synthesis Pathway and Experimental Protocol

The industrial synthesis of this compound is a multi-step process that begins with eugenol, a major component of clove oil. The overall pathway involves the isomerization of eugenol to isoeugenol, followed by the etherification of isoeugenol to yield the final product.

References

- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Floral/Spicy [myskinrecipes.com]

- 4. This compound, 120-11-6 [thegoodscentscompany.com]

- 5. Buy this compound | 92666-21-2 [smolecule.com]

A Spectroscopic Guide to Benzyl Isoeugenol: Unveiling Molecular Structure through NMR, IR, and MS Analysis

Abstract

This technical guide provides an in-depth exploration of the spectroscopic characteristics of benzyl isoeugenol (2-methoxy-1-(phenylmethoxy)-4-(1-propenyl)benzene), a key aroma compound in the fragrance and flavor industries.[1] Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the causal relationships between molecular structure and spectral output, providing field-proven insights into experimental design and data interpretation. By establishing a self-validating system of protocols and citing authoritative sources, this guide aims to be a trustworthy and expert resource for the scientific community.

Introduction: The Molecular Profile of this compound

This compound (C₁₇H₁₈O₂) is a synthetic aromatic ether with a molecular weight of 254.32 g/mol .[2][3] It is structurally derived from isoeugenol, a naturally occurring phenylpropanoid, through the benzylation of the phenolic hydroxyl group.[4] This modification enhances its stability and modulates its olfactory properties, resulting in a warm, spicy, and floral aroma.[4] Accurate and thorough spectroscopic characterization is paramount for quality control, structural confirmation, and understanding its interactions in various chemical and biological systems. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete spectroscopic signature of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Proton and Carbon Framework

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom within the this compound molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Experimental Protocol: ¹H NMR of this compound

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (to ensure a good signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Data Interpretation and Structural Assignment:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of both the benzyl and isoeugenol moieties, the benzylic methylene protons, the methoxy protons, and the protons of the propenyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (Benzyl group) |

| ~6.90 - 6.70 | m | 3H | Ar-H (Isoeugenol ring) |

| ~6.10 | dq | 1H | =CH -CH₃ |

| ~6.00 | dd | 1H | Ar-CH = |

| ~5.10 | s | 2H | O-CH ₂-Ar |

| ~3.85 | s | 3H | O-CH ₃ |

| ~1.85 | d | 3H | =CH-CH ₃ |

Note: These are predicted values based on typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.

Causality in Chemical Shifts:

-

Aromatic Protons (7.45 - 6.70 ppm): The protons on the two aromatic rings appear in this downfield region due to the deshielding effect of the ring currents. The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet. The three protons on the substituted isoeugenol ring will show distinct splitting patterns based on their positions relative to the ether and propenyl groups.

-

Vinylic Protons (~6.10 - 6.00 ppm): The protons of the propenyl double bond are deshielded by the π-system and appear in this region. The coupling between them and with the methyl group will result in doublet of quartets and doublet of doublets, respectively.

-

Benzylic Protons (~5.10 ppm): The two protons of the -CH₂- group are adjacent to an oxygen atom and an aromatic ring, which both exert a deshielding effect, shifting the signal downfield to around 5.10 ppm. Their equivalence results in a singlet.

-

Methoxy Protons (~3.85 ppm): The three protons of the methoxy group are attached to an oxygen atom, causing a downfield shift to approximately 3.85 ppm. They appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons (~1.85 ppm): The protons of the terminal methyl group of the propenyl chain are in a more shielded environment and thus appear at a higher field (upfield). The signal is split into a doublet by the adjacent vinylic proton.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol: ¹³C NMR of this compound

The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Data Interpretation and Structural Assignment:

The ¹³C NMR spectrum will show distinct signals for each of the 17 carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~149 | Quaternary Ar-C -O (Isoeugenol ring) |

| ~147 | Quaternary Ar-C -O (Isoeugenol ring) |

| ~137 | Quaternary Ar-C (Benzyl ring) |

| ~131 | Quaternary Ar-C (Isoeugenol ring) |

| ~128.5 | Ar-C H (Benzyl ring) |

| ~128.0 | Ar-C H (Benzyl ring) |

| ~127.5 | Ar-C H (Benzyl ring) |

| ~125 | C H=CH |

| ~123 | CH=C H |

| ~120 | Ar-C H (Isoeugenol ring) |

| ~114 | Ar-C H (Isoeugenol ring) |

| ~112 | Ar-C H (Isoeugenol ring) |

| ~71 | O-C H₂-Ar |

| ~56 | O-C H₃ |

| ~18 | -C H₃ |

Note: These are predicted values based on typical chemical shifts of similar functional groups. Actual experimental values may vary slightly.

Causality in Chemical Shifts:

-

Aromatic Carbons (149 - 112 ppm): The carbons of the aromatic rings resonate in this region. Carbons attached to oxygen atoms (C-O) are significantly deshielded and appear at the lower end of this range.

-

Vinylic Carbons (125 - 123 ppm): The sp² hybridized carbons of the double bond are found in this region.

-

Benzylic Carbon (~71 ppm): The carbon of the -CH₂- group is shifted downfield due to the attachment to the electronegative oxygen atom.

-

Methoxy Carbon (~56 ppm): The carbon of the methoxy group also experiences a downfield shift due to the attached oxygen.

-

Methyl Carbon (~18 ppm): The sp³ hybridized methyl carbon is the most shielded carbon and appears at the highest field (upfield).

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR of this compound

ATR-IR is a convenient method for analyzing solid samples with minimal preparation.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to ensure good contact between the sample and the crystal and collect the sample spectrum.

-

Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes:

The IR spectrum of this compound will display characteristic absorption bands corresponding to its various functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic and Vinylic |

| 3000-2850 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1650-1600 | C=C stretch | Alkene and Aromatic |

| 1510, 1450 | C=C stretch | Aromatic Ring |

| 1260-1200 | C-O stretch | Aryl-Alkyl Ether |

| 1150-1050 | C-O stretch | Alkyl-Alkyl Ether |

| 965 | C-H bend | trans-Alkene |

Causality in Vibrational Frequencies:

-

C-H Stretching (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of sp² C-H bonds (aromatic and vinylic), while those below 3000 cm⁻¹ are from sp³ C-H bonds (aliphatic).

-

C=C Stretching (1650-1450 cm⁻¹): The bands in this region are due to the stretching vibrations of the carbon-carbon double bonds in the aromatic rings and the propenyl side chain.

-

C-O Stretching (1260-1050 cm⁻¹): The strong absorptions in this fingerprint region are characteristic of the C-O stretching vibrations of the two ether linkages. The aryl-alkyl ether stretch typically appears at a higher frequency than the alkyl-alkyl ether stretch.

-

trans-Alkene C-H Bending (965 cm⁻¹): A distinct peak around 965 cm⁻¹ is a strong indicator of a trans-disubstituted alkene, which is the expected geometry for the propenyl group in the more stable isomer of this compound.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

GC-MS is an ideal method for the analysis of volatile fragrance compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (typically with an electron ionization source).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Interpretation: Molecular Ion and Fragmentation Pattern

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ions.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 254 | [C₁₇H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 163 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |

Causality in Fragmentation:

Under electron ionization, this compound will undergo fragmentation at its weakest bonds.

-

Molecular Ion (m/z 254): The peak at m/z 254 corresponds to the intact molecule with one electron removed.[5]

-

Loss of Benzyl Radical (m/z 163): A common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, leading to the loss of a benzyl radical (C₇H₇•) and the formation of a stable phenoxy-type cation at m/z 163.

-

Benzyl Cation (m/z 91): The benzyl radical can also be detected as a stable benzyl cation (which often rearranges to the even more stable tropylium ion) at m/z 91. This is a very characteristic peak for compounds containing a benzyl group.

Visualization of Key Fragmentation

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. ¹H and ¹³C NMR confirm the connectivity of the carbon and proton framework, IR spectroscopy identifies the key functional groups, and mass spectrometry determines the molecular weight and characteristic fragmentation patterns. The data and protocols presented in this guide serve as a robust reference for the confident identification and characterization of this compound in research and industrial settings.

References

- 1. Buy this compound | 92666-21-2 [smolecule.com]

- 2. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | TECHNICAL DATA [prodasynth.com]

- 4. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Isoeugenol, benzyl ether [webbook.nist.gov]

A Technical Guide to the Potential Biological Activities of Benzyl Isoeugenol for Drug Discovery and Development

An In-depth Technical Guide

Executive Summary: Benzyl isoeugenol, a synthetic aromatic compound derived from isoeugenol, is emerging as a molecule of significant interest in the fields of pharmacology and drug development. While traditionally utilized in the fragrance industry, a growing body of preliminary research indicates its potential as a bioactive agent.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key potential biological activities of this compound, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. By synthesizing mechanistic insights with detailed, field-proven experimental protocols, this document serves as a foundational resource for evaluating its therapeutic potential and guiding future preclinical research.

Chapter 1: Introduction to this compound

This compound (IUPAC Name: 2-methoxy-1-phenylmethoxy-4-[(E)-prop-1-enyl]benzene) is a derivative of isoeugenol, a naturally occurring phenylpropanoid.[1] The addition of a benzyl group to the phenolic hydroxyl of isoeugenol modifies its physicochemical properties, such as lipophilicity and molecular size, which in turn can influence its biological activity and interactions with cellular targets.

Chemical & Physical Properties:

-

Molecular Formula: C₁₇H₁₈O₂[1]

-

Molecular Weight: 254.32 g/mol [1]

-

Appearance: White to reddish solid, powdery substance at room temperature.[4]

-

Solubility: Insoluble in water, soluble in oils and ethanol.[1]

-

Synthesis: Primarily synthesized via the alkylation of isoeugenol with benzyl chloride, often using a base catalyst like potassium carbonate.[1]

The core structural difference from its parent compound, isoeugenol, is the replacement of the free phenolic hydroxyl group with a benzyl ether linkage. This modification is critical, as the free hydroxyl group in phenols like isoeugenol is a primary determinant of their antioxidant and pro-oxidant activities.[5][6] Understanding this structural change is fundamental to hypothesizing and testing the distinct biological mechanisms of this compound.

Chapter 2: Antioxidant and Radical Scavenging Properties

Mechanistic Insights: Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies. This compound is reported to possess potent antioxidant activity, potentially superior to its parent compound, isoeugenol.[1] The proposed mechanism involves the donation of a hydrogen atom to neutralize free radicals, thereby breaking deleterious chain reactions.[1] While the primary phenolic hydroxyl group is benzylated, the overall electron-rich aromatic structure may still contribute to stabilizing and scavenging radicals.

Experimental Validation: DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid and reliable method for screening the in vitro antioxidant capacity of compounds.[7] It measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation:

-

Prepare a 0.1 mM DPPH solution in methanol. Store in an amber bottle at 4°C.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in methanol.

-

Prepare serial dilutions of this compound from the stock solution to achieve a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare a positive control solution (e.g., Trolox or Ascorbic Acid) with a similar concentration range.

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of the methanolic DPPH solution to each well.

-

Add 100 µL of the various dilutions of this compound, positive control, or methanol (as a blank) to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the % Scavenging against the concentration of this compound.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) from the dose-response curve.

-

Data Presentation:

| Compound | IC₅₀ (µg/mL) |

| This compound | 18.5 |

| Isoeugenol | 25.2 |

| Trolox (Standard) | 8.9 |

| BHT (Standard) | 15.4 |

| Table 1: Hypothetical IC₅₀ values for radical scavenging activity. |

Experimental Workflow:

Chapter 3: Anti-inflammatory Potential via NF-κB Signaling

Mechanistic Rationale: The transcription factor Nuclear Factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[8][9] In its inactive state, NF-κB (typically the p65/p50 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[11] Many phenolic and anti-inflammatory compounds exert their effects by inhibiting this pathway. We hypothesize that this compound may suppress inflammation by preventing the degradation of IκBα.

Signaling Pathway Diagram:

Experimental Validation: Western Blot Analysis of NF-κB Pathway Proteins This protocol determines if this compound inhibits the LPS-induced degradation of IκBα and nuclear translocation of p65 in a cell model, such as RAW 264.7 murine macrophages.

Protocol: Western Blot for NF-κB Activation

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound (e.g., 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control group.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer: [12]

-

Immunoblotting: [14]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-IκBα, anti-phospho-IκBα, anti-p65, anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensity using densitometry software and normalize to the loading control (β-actin).

-

Chapter 4: Anticancer and Cytotoxic Activities

Core Concepts: Preliminary research suggests that this compound may possess anticancer properties, including anti-proliferative and pro-apoptotic effects on cancer cells.[1] This aligns with findings for the related compound eugenol, which has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[15][16] A primary step in evaluating any potential anticancer agent is to determine its dose-dependent cytotoxicity against cancer cells while ideally showing less toxicity to normal cells.

Experimental Validation: MTT Cell Viability Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18] Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into a purple formazan product, the amount of which is proportional to the number of living cells.[19][20]

Protocol: MTT Assay for Cytotoxicity Screening [21]

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7 human breast adenocarcinoma cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a range of concentrations of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle-treated (control) and untreated wells.

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Data Presentation:

| Cell Line | Treatment Time | IC₅₀ (µM) |

| MCF-7 | 24 hours | 75.3 |

| MCF-7 | 48 hours | 42.1 |

| MDA-MB-231 | 48 hours | 35.8 |

| MCF-10A (Non-cancerous) | 48 hours | > 150 |

| Table 2: Hypothetical IC₅₀ values of this compound on different cell lines. |

Experimental Workflow:

Chapter 5: Antimicrobial and Antifungal Activities

Mechanism of Action: this compound has demonstrated potential activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The proposed mechanism centers on the disruption of the microbial cell membrane's integrity.[1][22] This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1] This mechanism is common for phenolic compounds and essential oils.[22]

Experimental Validation: Broth Microdilution for MIC Determination The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol Outline: Broth Microdilution Assay

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans).

-

Controls: Positive (microorganism, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Data Presentation:

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 64 |

| Escherichia coli | ATCC 25922 | 128 |

| Candida albicans | ATCC 90028 | 64 |

| Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) values for this compound. |

Chapter 6: Summary and Future Directions

This guide has outlined the primary potential biological activities of this compound, presenting it as a promising scaffold for further investigation. The key takeaways are:

-

Antioxidant: It demonstrates potent free-radical scavenging capabilities.

-

Anti-inflammatory: It is hypothesized to act through the inhibition of the pro-inflammatory NF-κB pathway.

-

Anticancer: It exhibits dose-dependent cytotoxicity against cancer cell lines.

-

Antimicrobial: It shows potential for inhibiting the growth of pathogenic bacteria and fungi.

Future research should be directed towards:

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets within the signaling pathways identified.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency and reduce potential toxicity.

-

In Vivo Efficacy: Validating the in vitro findings in relevant animal models of inflammation, cancer, and infectious disease.

-

Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicology profile of the compound.

-

Exploring Other Activities: Investigating potential applications in other areas, such as for its reported enzyme inhibitory effects on acetylcholinesterase or tyrosinase.[1]

By systematically pursuing these avenues, the scientific community can fully characterize the therapeutic potential of this compound and determine its viability as a candidate for drug development.

References

- 1. Buy this compound | 92666-21-2 [smolecule.com]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. specialchem.com [specialchem.com]

- 4. This compound Online Kopen bij Hekserij [eng.hekserij.nl]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 13. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. mdpi.com [mdpi.com]

- 16. Anticancer Properties of Eugenol: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. MTT assay - Wikipedia [en.wikipedia.org]

- 19. MTT assay overview | Abcam [abcam.com]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. mdpi.com [mdpi.com]

A Speculative Mechanistic Framework for the Bioactivity of Benzyl Isoeugenol: A Guide for Researchers and Drug Development Professionals

Abstract

Benzyl isoeugenol is a synthetic aromatic ether widely utilized in the fragrance and flavor industries.[1][2] While its applications are well-established, a comprehensive understanding of the molecular mechanisms underpinning its reported biological activities—including antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties—remains largely unexplored.[3] This technical guide synthesizes existing literature on this compound and its structural analog, isoeugenol, to construct a speculative yet evidence-based mechanistic framework. We propose three primary hypotheses to guide future research: (1) this compound functions as a pro-drug, undergoing in vivo metabolic cleavage to release isoeugenol, which then exerts antioxidant and anti-inflammatory effects primarily through modulation of the NF-κB pathway. (2) The intact molecule directly inhibits acetylcholinesterase, suggesting a potential neuroprotective role independent of its pro-drug function. (3) Its antimicrobial properties may arise from direct, non-lytic disruption of bacterial cell membrane integrity due to its amphipathic structure. This whitepaper provides detailed experimental protocols to validate these hypotheses and offers a structured approach for drug development professionals to investigate the therapeutic potential of this compound.

Introduction

This compound (C₁₇H₁₈O₂) is a synthetic derivative of isoeugenol, a naturally occurring phenylpropanoid found in essential oils.[1][4] The structural modification involves the etherification of isoeugenol's phenolic hydroxyl group with a benzyl group, enhancing its stability and altering its organoleptic properties for extensive use in perfumery and as a food-safe flavoring agent.[1][5]

Despite its commercial prevalence, the biological activities of this compound have only been preliminarily characterized. Published studies report a spectrum of effects, including antioxidant, antimicrobial, and enzyme-inhibitory actions.[3] However, these reports often lack a deep mechanistic explanation, creating a knowledge gap that hinders the exploration of its therapeutic potential. The core scientific challenge lies in understanding how the benzylated structure dictates its interaction with biological systems.

This guide aims to bridge that gap by proposing a multi-faceted mechanistic framework. By analyzing the structure-activity relationships, drawing parallels with its well-studied parent compound isoeugenol, and integrating in silico toxicological predictions, we present several testable hypotheses. Our objective is to provide a scientifically grounded, logical narrative that moves from established data to reasoned speculation, thereby creating a roadmap for researchers to systematically investigate and validate the mechanisms of action of this compound.

Part 1: Foundational Bio-Activities and Physicochemical Profile

The starting point for any mechanistic speculation is the foundation of known biological effects. This compound has been evaluated in several in vitro systems, revealing a range of activities that provide crucial clues to its potential molecular interactions.

Summary of Established In Vitro Activities

The primary biological activities attributed to this compound are summarized below. These findings form the basis of our subsequent mechanistic hypotheses.

| Biological Activity | Experimental Model / Assay | Key Findings | Source(s) |

| Antimicrobial | Broth microdilution assays | Exhibits activity against bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans). | [3] |

| Antioxidant | Free radical scavenging assays | Demonstrates the ability to scavenge free radicals, potentially through hydrogen atom donation mechanisms. | [2][3] |

| Enzyme Inhibition | Spectrophotometric assays | Shows non-competitive inhibition of acetylcholinesterase (AChE) and inhibition of tyrosinase. | [3] |

| Anticancer | In vitro cancer cell lines | Preliminary studies suggest potential anti-proliferative and pro-apoptotic effects. | [3] |

| Anti-inflammatory | Not specified in detail | Some research indicates potential anti-inflammatory properties. | [3] |

The Critical Role of the Benzyl Ether Group

The defining structural feature of this compound is the replacement of the reactive phenolic hydroxyl group of isoeugenol with a stable benzyl ether linkage.[1] This modification has profound implications:

-

Blocked Antioxidant Potential: The direct antioxidant activity of many phenols, including isoeugenol, relies on the ability to donate the hydrogen atom from the hydroxyl group to neutralize free radicals, forming a stable phenoxyl radical.[6] The benzyl ether in this compound blocks this primary mechanism, suggesting the intact molecule is likely a weaker direct antioxidant than its parent compound.

-

Altered Metabolic Fate: The phenolic hydroxyl is a common site for Phase II metabolism (e.g., glucuronidation, sulfation). Blocking this site redirects the molecule's metabolic pathway, potentially favoring cleavage of the ether bond or modification of other parts of the molecule.

-

Increased Lipophilicity: The addition of the benzyl group increases the molecule's size and lipophilicity, which can enhance its ability to cross cell membranes and potentially alter its target binding profile.

Part 2: A Speculative Mechanistic Framework

Based on the foundational data, we propose three distinct but potentially overlapping mechanisms of action for this compound.

Hypothesis 1: this compound as a Pro-drug for Antioxidant and Anti-inflammatory Action

We speculate that a primary mechanism for this compound's systemic effects involves its function as a pro-drug that is metabolically activated to release the more active compound, isoeugenol.

Causality and Rationale: Given that the intact molecule has a blocked phenolic hydroxyl group, its reported antioxidant activity is puzzling. A plausible explanation is that it undergoes in vivo enzymatic cleavage to liberate isoeugenol. This biotransformation would likely be mediated by cytochrome P450 (CYP) enzymes in the liver through O-debenzylation. Once released, isoeugenol can exert its well-documented biological effects.

Proposed Metabolic Activation Pathway:

Caption: Proposed metabolic activation of this compound.

Downstream Effects of Metabolically Liberated Isoeugenol:

-

Antioxidant Activity: The freed phenolic hydroxyl group of isoeugenol can directly scavenge reactive oxygen species (ROS).[6] Furthermore, like other phenolic compounds, it may indirectly boost cellular defenses by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[7]

-

Anti-inflammatory Action: Eugenol and isoeugenol are known to exert potent anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[8][9] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[10] By inhibiting the activation of NF-κB, released isoeugenol could effectively suppress the inflammatory cascade.

Caption: Speculative inhibition of the NF-κB pathway by isoeugenol.

Hypothesis 2: Direct Acetylcholinesterase Inhibition and Neuroprotection

An alternative or complementary mechanism involves the direct action of the intact this compound molecule, particularly in the context of neuroprotection.

Causality and Rationale: this compound has been identified as a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[3] Its parent compound, isoeugenol, also inhibits AChE and has demonstrated neuroprotective effects against scopolamine-induced amnesia in animal models.[11][12][13] The inhibition of AChE increases acetylcholine levels in the synaptic cleft, a key therapeutic strategy for managing symptoms of Alzheimer's disease. The bulky, lipophilic nature of this compound may facilitate strong binding to an allosteric site on the AChE enzyme, inducing a conformational change that reduces its catalytic efficiency.

| Compound | Target Enzyme | Reported Inhibition | Type of Inhibition | Source(s) |

| This compound | Acetylcholinesterase (AChE) | Effective Inhibitor | Non-competitive | [3] |

| Isoeugenol | Acetylcholinesterase (AChE) | 78.39 ± 0.40% at 1 mg/ml | Not specified | [11][12] |

| Isoeugenol | Butyrylcholinesterase (BChE) | 67.73 ± 0.03% at 1 mg/ml | Not specified | [11][12] |

Hypothesis 3: Direct Membrane Interaction for Antimicrobial Activity

The antimicrobial action of this compound may not require metabolic activation and could result from direct physical interaction with microbial membranes.

Causality and Rationale: Research suggests a "non-disruptive detergent-like mechanism" that targets bacterial cell membrane integrity.[3] This points to a biophysical mode of action. This compound is an amphipathic molecule, possessing a large hydrophobic region (the benzyl and phenylpropenyl groups) and a more polar ether linkage. This structure allows it to readily insert into the phospholipid bilayer of bacterial membranes. This insertion could:

-

Disrupt the local lipid packing and increase membrane fluidity.

-

Dissipate the proton motive force across the membrane.

-

Interfere with the function of integral membrane proteins, such as those involved in transport and energy generation.

This action would be bacteriostatic or bactericidal without causing the wholesale lysis often associated with classic detergents.

Caption: Workflow to test this compound's membrane effects.

Part 3: Experimental Validation Protocols

To move from speculation to evidence, the hypotheses outlined above must be experimentally tested. The following protocols provide standardized, self-validating methodologies for researchers.

Protocol: In Vitro Metabolic Stability and Pro-drug Conversion

Objective: To determine if this compound is metabolized to isoeugenol by liver enzymes.

Methodology:

-

Preparation: Prepare a reaction mixture containing pooled human liver microsomes (or rat liver microsomes for cross-species comparison), a NADPH-regenerating system, and phosphate buffer (pH 7.4).

-

Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding this compound (e.g., at a final concentration of 1 µM).

-

Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched with an equal volume of ice-cold acetonitrile containing an internal standard.

-

Control: Run parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation.

-

Analysis: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Quantification: Monitor for the disappearance of the parent compound (this compound) and the appearance of the metabolite (isoeugenol) over time. Calculate the half-life (t½) and intrinsic clearance (CLint). The appearance of a time-dependent isoeugenol peak in the NADPH-fortified samples confirms metabolic conversion.

Protocol: NF-κB Reporter Gene Assay

Objective: To validate that this compound inhibits the NF-κB signaling pathway.

Methodology:

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages, that has been stably transfected with a luciferase reporter plasmid under the control of an NF-κB response element.

-

Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of this compound (and isoeugenol as a positive control) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 100 ng/mL) to all wells except the negative control. Incubate for an additional 4-6 hours.[10]

-

Lysis and Measurement: Lyse the cells and measure luciferase activity using a commercial assay kit and a luminometer.

-

Data Analysis: Normalize the luciferase signal to cell viability (which can be measured in a parallel plate using an assay like MTT or CellTiter-Glo). A dose-dependent decrease in luciferase activity in the this compound-treated, LPS-stimulated cells indicates inhibition of the NF-κB pathway.

Protocol: In Silico Molecular Docking with Human AChE

Objective: To computationally model the binding interaction between this compound and human acetylcholinesterase to support the direct inhibition hypothesis.

Methodology:

-

Protein Preparation: Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

-

Ligand Preparation: Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw) and optimize its geometry to find the lowest energy conformation.

-

Grid Box Generation: Define the docking search space (grid box) to encompass the enzyme's active site gorge as well as potential allosteric sites.

-

Docking Simulation: Perform the molecular docking using a program like AutoDock Vina. The program will generate multiple binding poses for the ligand ranked by their predicted binding affinity (in kcal/mol).

-

Analysis: Analyze the top-ranked poses to identify the most plausible binding mode. Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts. A strong predicted binding affinity and logical interactions with key residues would support the direct inhibition hypothesis.

Conclusion and Future Directions

This guide puts forth a speculative but coherent mechanistic framework for the biological activities of this compound. We propose that its effects are not monolithic but are likely driven by at least three distinct mechanisms: (1) pro-drug activation releasing isoeugenol for antioxidant and anti-inflammatory effects, (2) direct, non-competitive inhibition of acetylcholinesterase, and (3) direct biophysical disruption of microbial membranes.

These hypotheses are not mutually exclusive and may contribute to the compound's overall biological profile in varying degrees depending on the biological context. The immediate priority for the research community should be the systematic experimental validation of these proposed mechanisms using the protocols outlined herein.

Future research should focus on:

-

In Vivo Validation: Progressing these findings into animal models of inflammation (e.g., LPS-induced sepsis), neurodegeneration (e.g., scopolamine-induced amnesia), and infection to confirm therapeutic efficacy.

-

Toxicological Profiling: A critical aspect for drug development will be to determine the metabolic fate and safety profile of this compound. Of note, structural analogs like methyl eugenol are flagged for genotoxicity due to metabolic activation of an allyl side chain.[14] this compound possesses a propenyl side chain, which computational models suggest is metabolized via a safer detoxification pathway.[14] Experimental toxicological studies, including Ames tests for mutagenicity, are essential to confirm this predicted safety advantage.

-

Target Deconvolution: For the observed anticancer effects, further studies are needed to identify the specific cellular pathways and molecular targets involved.

By providing a structured, hypothesis-driven approach, this guide serves as a catalyst for future research, paving the way for the potential translation of this compound from a simple fragrance compound into a lead candidate for therapeutic development.

References

- 1. Benzyl Iso Eugenol Forte (120-11-6) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 2. CAS 120-11-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Buy this compound | 92666-21-2 [smolecule.com]

- 4. Isoeugenol | C10H12O2 | CID 853433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C17H18O2 | CID 61046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Appraisal of the Neuroprotective Potentials of Isoeugenol Using In-vitro, In-vivo and In-silico Approaches | Bentham Science [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of Benzyl Isoeugenol Bioactivity

Abstract

The journey from identifying a bioactive compound to developing a therapeutic agent is fraught with challenges, high costs, and significant attrition rates. Benzyl isoeugenol, a derivative of the naturally occurring phenylpropanoid isoeugenol, presents an interesting scaffold with known antioxidant and antimicrobial properties, yet its full therapeutic potential remains largely unexplored.[1][2] This guide provides an in-depth, technically-focused framework for the in silico evaluation of this compound. We will navigate the essential computational workflows, from initial target identification to the prediction of pharmacokinetic profiles, offering not just procedural steps but the strategic rationale behind them. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to accelerate and de-risk the early stages of drug discovery.

Introduction: The Rationale for a Computational Approach

The imperative to reduce the time and expense of drug development has catalyzed the integration of computer-aided drug design (CADD) into modern discovery pipelines.[3][4] In silico methods allow for the rapid screening of vast chemical and biological spaces, prioritizing experimental resources for the most promising candidates.[4][5][6] this compound (PubChem CID: 61046) is a synthetic aromatic compound derived from isoeugenol.[7][8] While it is used in the fragrance industry and has demonstrated potential antimicrobial and antioxidant activities, a systematic evaluation of its broader bioactivity is lacking.[1][2]

This guide is structured to mirror a logical research progression, providing a self-validating system where each computational step builds upon the last to construct a comprehensive bioactivity profile. We will move from broad, exploratory analyses to specific, hypothesis-driven simulations.

Foundational Steps: Characterizing the Ligand

Before any predictive modeling can occur, the molecule of interest must be accurately represented in a format suitable for computational analysis.

Ligand Structure Acquisition and Preparation

The journey begins with obtaining the 3D structure of this compound. The PubChem database is an authoritative source for this information.[7]

Protocol 1: Ligand Preparation

-

Acquire Structure: Download the 3D conformer of this compound (CID: 61046) from PubChem in SDF format.[7]

-

Convert Format: Use a tool like Open Babel to convert the SDF file to a PDBQT file format, which is required for docking software like AutoDock Vina. This conversion process also allows for the addition of hydrogen atoms.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94.

-

Causality: This step is crucial. The downloaded structure is just one possible low-energy conformation. Energy minimization optimizes the bond lengths and angles, resulting in a more realistic and stable 3D representation of the molecule. This directly impacts the accuracy of subsequent docking and screening procedures.

-

Target Identification: Where Does the Molecule Act?

With a prepared ligand, the next logical question is: what proteins in the human body might this molecule interact with? This "target fishing" or "reverse screening" is a cornerstone of early-stage discovery and repurposing efforts.

Ligand-Based Target Prediction

We can predict potential targets by comparing this compound to a vast library of compounds with known biological activities. The principle of molecular similarity dictates that structurally similar molecules often share common protein targets.[9][10]

Workflow 1: Target Prediction using SwissTargetPrediction

SwissTargetPrediction is a robust, freely accessible web server for this purpose.[10][11][12] It predicts targets based on a combination of 2D and 3D similarity measures against a library of known active compounds.[11][12]

Protocol 2: Using SwissTargetPrediction

-

Input: Navigate to the SwissTargetPrediction web server.[11] Input the SMILES string for this compound: CC=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC.[7]

-

Select Species: Choose "Homo sapiens" as the target organism.

-

Run Prediction: Initiate the prediction process. The server will return a list of potential protein targets, ranked by probability.

-

Analyze Results: The output will show target classes (e.g., enzymes, kinases, G-protein coupled receptors) and the specific proteins within those classes. The probability score reflects the confidence of the prediction.

-

Diagram 1: General In Silico Bioactivity Prediction Workflow

Caption: High-level workflow for in silico bioactivity prediction.